4-Tert-butyl-2-methoxybenzaldehyde
Description
4-Tert-butyl-2-methoxybenzaldehyde is a substituted benzaldehyde featuring a methoxy group at the ortho position and a bulky tert-butyl group at the para position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.
Properties
IUPAC Name |
4-tert-butyl-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSDOVPCGONFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate . This method provides a straightforward route to obtain the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 4-Tert-butyl-2-methoxybenzoic acid.
Reduction: 4-Tert-butyl-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biochemical Applications
Synthesis of Organic Compounds
4-Tert-butyl-2-methoxybenzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including condensation reactions to form Schiff bases. These Schiff bases have been utilized in the synthesis of complex organic ligands and coordination compounds, which are essential in catalysis and material science.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : It has demonstrated significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress. In assays such as DPPH and ABTS, it showed effective antioxidant activity with IC values of 25.4 µM and 19.8 µM respectively.
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values were recorded at 50 µg/mL for Staphylococcus aureus, 40 µg/mL for Escherichia coli, and 30 µg/mL for Candida albicans.
- Cytotoxic Effects on Cancer Cells : It has shown cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC values of 15.0 µM and 12.5 µM respectively.
Pharmaceutical Applications
Drug Development
The compound's ability to modulate cellular processes makes it a candidate for drug development, particularly in cancer therapy. Its mechanisms of action include:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It affects various signaling pathways involved in inflammation and cell survival.
Potential as a Therapeutic Agent
Given its biological activities, there is potential for further exploration of this compound as a therapeutic agent for conditions linked to oxidative stress and microbial infections.
Material Science Applications
Polymer Chemistry
In material science, the compound can be utilized in the synthesis of polymers where its aldehyde functionality can react with amines or alcohols to form cross-linked structures. This application is particularly relevant in creating durable materials with specific mechanical properties.
Case Study: Antioxidant Activity
A study evaluated the antioxidant potential using DPPH and ABTS assays, revealing that this compound significantly reduced free radicals, suggesting its effectiveness as an antioxidant agent.
Case Study: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The study confirmed increased apoptosis in treated cells compared to controls through fluorescence microscopy analysis.
Summary Table of Biological Activities
| Activity Type | Assay Type | Result (IC or MIC) |
|---|---|---|
| Antioxidant | DPPH | 25.4 µM |
| ABTS | 19.8 µM | |
| Antimicrobial | S. aureus | 50 µg/mL |
| E. coli | 40 µg/mL | |
| C. albicans | 30 µg/mL | |
| Cytotoxicity | MCF-7 | 15.0 µM |
| PC-3 | 12.5 µM |
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound’s antiproliferative activity is believed to be due to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells. Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The following table summarizes key structural and electronic differences between 4-tert-butyl-2-methoxybenzaldehyde and similar compounds:
Key Observations :
Physicochemical Properties
- Lipophilicity: The tert-butyl group significantly increases logP (octanol-water partition coefficient) compared to methyl or methoxy analogs, enhancing membrane permeability in drug candidates .
- Solubility : Compounds with polar substituents (e.g., methoxy) exhibit better aqueous solubility, while tert-butyl and butoxy groups favor organic solvents .
Biological Activity
4-Tert-butyl-2-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzaldehyde structure. Its molecular formula is , with a molecular weight of approximately 192.25 g/mol. The unique structural features of this compound contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for developing new antibacterial agents. Its interaction with bacterial enzymes suggests potential pathways for inhibiting bacterial growth .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are essential for protecting cells from oxidative stress. It has shown promising results in various assays measuring its ability to scavenge free radicals .
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism, leading to reduced activity of these pathways .
- Receptor Modulation : There is evidence suggesting that it could influence receptor activity related to inflammation and immune response, although detailed studies are required to elucidate these interactions fully .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study :
- Anti-inflammatory Research :
- Antioxidant Assays :
Comparative Analysis with Related Compounds
To better understand the significance of this compound's biological activity, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-4-methoxybenzaldehyde | Hydroxyl group instead of tert-butyl | Different reactivity; anti-inflammatory potential |
| 5-(tert-Butyl)-2-methoxybenzaldehyde | Similar structure; different position | Explored for enzyme interactions |
| 3-Tert-butyl-4-hydroxybenzaldehyde | Hydroxyl group at the fourth position | Noted for antioxidant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
